
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a pyrrole-2,5-dione core. It has been studied for its potential biological activities and its role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine and a dione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced pyrrole derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has focused on its potential therapeutic applications, such as in the treatment of neurological disorders and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
3,4-Bis(3,4-dimethoxyphenyl)furan-2,5-dione: A similar compound with a furan ring instead of a pyrrole ring.
3,4-Bis(3,4-dimethoxyphenyl)methane: A compound with a methylene bridge instead of a pyrrole ring.
Uniqueness
3,4-Bis(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its pyrrole-2,5-dione core differentiates it from other similar compounds and contributes to its unique reactivity and biological activity.
属性
CAS 编号 |
653572-66-8 |
|---|---|
分子式 |
C20H19NO6 |
分子量 |
369.4 g/mol |
IUPAC 名称 |
3,4-bis(3,4-dimethoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H19NO6/c1-24-13-7-5-11(9-15(13)26-3)17-18(20(23)21-19(17)22)12-6-8-14(25-2)16(10-12)27-4/h5-10H,1-4H3,(H,21,22,23) |
InChI 键 |
HZJYSWGFUMRFAP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


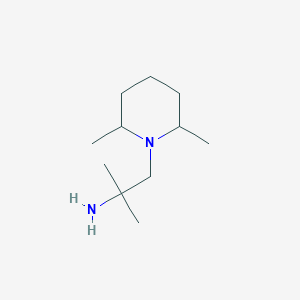
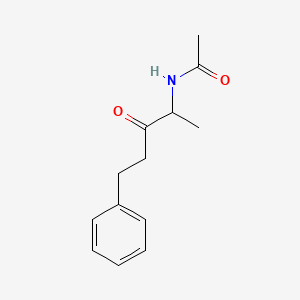
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
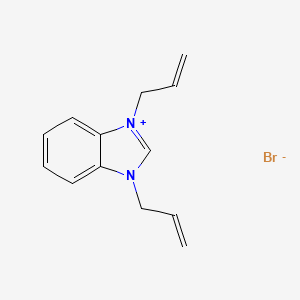
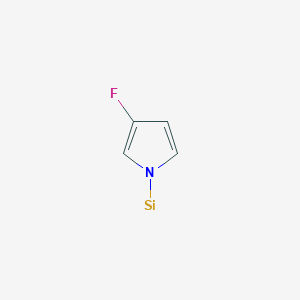
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
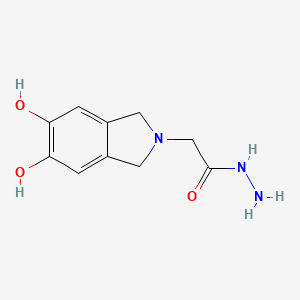
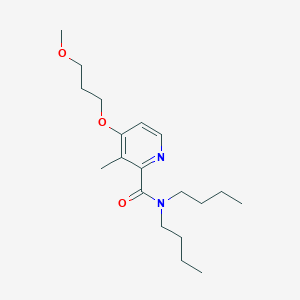
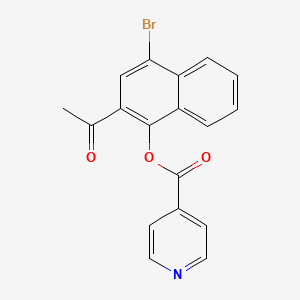
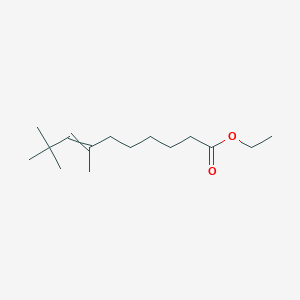
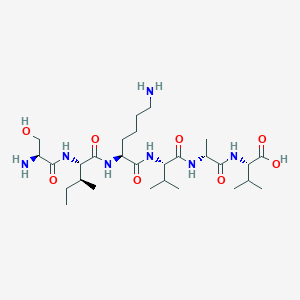
![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
![3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12526963.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)
